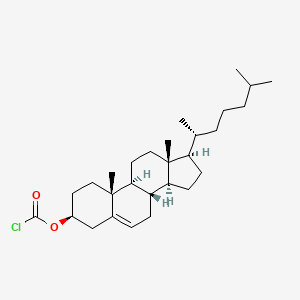
Bis(dimethylphosphino)methan
Übersicht
Beschreibung
Bis(dimethylphosphino)methane is an organophosphorus compound with the chemical formula (CH₃)₂PCH₂P(CH₃)₂. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .
Wissenschaftliche Forschungsanwendungen
Bis(dimethylphosphino)methane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Bis(dimethylphosphino)methane is used in the development of metal-based drugs and diagnostic agents.
Industry: The compound is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Bis(dimethylphosphino)methane is primarily used as a ligand in coordination chemistry . It forms a four-membered ring with the constituents MP2C . The primary targets of Bis(dimethylphosphino)methane are metal ions, where it acts as a chelating agent .
Mode of Action
Bis(dimethylphosphino)methane interacts with its targets by forming a four-membered ring with the constituents MP2C . This interaction promotes the formation of bimetallic complexes that feature five-membered M2P2C rings .
Biochemical Pathways
It is known to be involved in the preparation of ruthenium carbonyl hydrido phosphanido diphosphine dinuclear complexes . It also plays a role in the formation of luminescent face-to-face dinuclear platinum (II) alkynyl phosphine complexes .
Pharmacokinetics
It is known that the compound has a molecular weight of 13611 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Bis(dimethylphosphino)methane’s action is the formation of bimetallic complexes . These complexes have various applications in coordination chemistry .
Action Environment
The action of Bis(dimethylphosphino)methane can be influenced by environmental factors such as temperature and pressure. For instance, it has a boiling point of 42 °C at 12 mmHg , suggesting that it may volatilize under certain conditions. Furthermore, it is an air-sensitive liquid , indicating that its stability and efficacy may be affected by exposure to air.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(dimethylphosphino)methane can be synthesized through the reaction of chlorodimethylphosphine with formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of bis(dimethylphosphino)methane often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dimethylphosphino)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)methane: This compound has phenyl groups instead of methyl groups, which affects its steric and electronic properties.
1,2-Bis(dimethylphosphino)ethane: This compound has an ethane backbone instead of a methane backbone, which affects its flexibility and coordination geometry.
Bis(dicyclohexylphosphino)methane: This compound has cyclohexyl groups instead of methyl groups, which affects its steric properties and solubility.
Uniqueness
Bis(dimethylphosphino)methane is unique due to its small size and high reactivity. Its methyl groups provide minimal steric hindrance, allowing it to form stable complexes with a wide range of metal ions. This makes it highly versatile and useful in various applications, from catalysis to drug development .
Eigenschaften
IUPAC Name |
dimethylphosphanylmethyl(dimethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJHNUEBDGNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CP(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334852 | |
| Record name | Bis(dimethylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64065-08-3 | |
| Record name | Bis(dimethylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylphosphino)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















